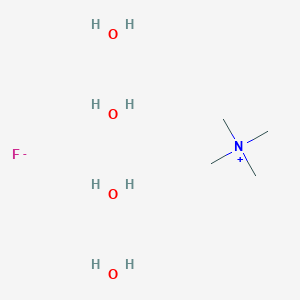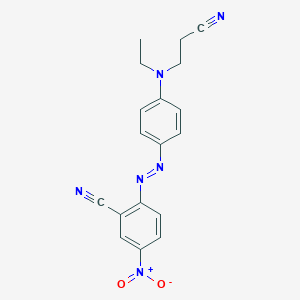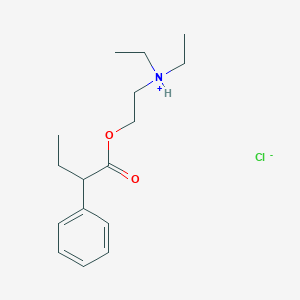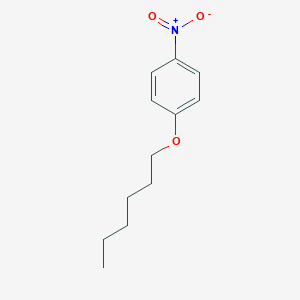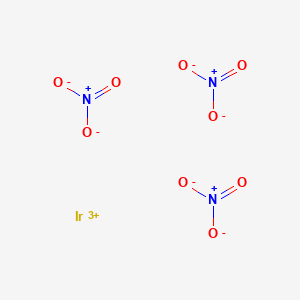
Iridium trinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium trinitrate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a highly reactive and explosive substance that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of iridium trinitrate is not well understood. However, it is believed that the compound can act as a catalyst in chemical reactions by facilitating the transfer of electrons between reactants. Additionally, iridium trinitrate can release nitric oxide, which has been shown to have various physiological effects, including vasodilation and anti-inflammatory properties.
Biochemical and Physiological Effects:
Iridium trinitrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to release nitric oxide, which has been implicated in various physiological processes, including vasodilation, platelet aggregation, and inflammation. Additionally, iridium trinitrate has been shown to have potential applications in the field of cancer research, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using iridium trinitrate in lab experiments include its high reactivity and explosive nature, which can be useful in certain chemical reactions. Additionally, iridium trinitrate can be used as a source of iridium ions for electrochemical studies. However, the limitations of using iridium trinitrate include its potential hazards, including its explosive nature and toxicity.
Orientations Futures
There are several future directions for the study of iridium trinitrate. One potential direction is the development of new synthesis methods that can produce the compound more efficiently and safely. Additionally, further studies are needed to understand the mechanism of action of iridium trinitrate and its potential applications in various scientific research fields. Finally, the potential use of iridium trinitrate in the field of medicine, particularly in cancer research, warrants further investigation.
Méthodes De Synthèse
Iridium trinitrate can be synthesized through various methods, including the reaction of iridium(III) chloride with nitric acid, the reaction of iridium(III) oxide with nitric acid, or the reaction of iridium(III) nitrate with nitric acid. The resulting product is a yellow, crystalline substance that is highly explosive and reactive.
Applications De Recherche Scientifique
Iridium trinitrate has potential applications in various scientific research fields, including materials science, chemistry, and physics. It can be used as a catalyst in chemical reactions, as a component in explosives, and as a source of iridium ions for electrochemical studies. Additionally, iridium trinitrate can be used as a precursor for the synthesis of other iridium compounds, which have potential applications in the fields of medicine and electronics.
Propriétés
Numéro CAS |
18496-38-3 |
|---|---|
Nom du produit |
Iridium trinitrate |
Formule moléculaire |
IrN3O9 |
Poids moléculaire |
378.23 g/mol |
Nom IUPAC |
iridium(3+);trinitrate |
InChI |
InChI=1S/Ir.3NO3/c;3*2-1(3)4/q+3;3*-1 |
Clé InChI |
GSNZLGXNWYUHMI-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ir+3] |
SMILES canonique |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ir+3] |
Autres numéros CAS |
18496-38-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




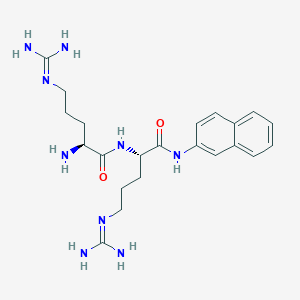

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)

